molecular formula C13H17NO2 B11723097 Methyl 4-(2,5-diMethyl-1H-pyrrol-1-yl)cyclopent-2-ene-1-carboxylate

Methyl 4-(2,5-diMethyl-1H-pyrrol-1-yl)cyclopent-2-ene-1-carboxylate

Cat. No.: B11723097
M. Wt: 219.28 g/mol
InChI Key: UBNQRXPWESAWSF-UHFFFAOYSA-N
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Description

Methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)cyclopent-2-ene-1-carboxylate is a synthetic organic compound that features a pyrrole ring substituted with two methyl groups and a cyclopentene ring with a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)cyclopent-2-ene-1-carboxylate typically involves the reaction of 2,5-dimethylpyrrole with cyclopent-2-enone in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol, with glacial acetic acid as a catalyst . The resulting product is then esterified using methanol and a strong acid catalyst like sulfuric acid to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)cyclopent-2-ene-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted esters .

Mechanism of Action

The mechanism by which Methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)cyclopent-2-ene-1-carboxylate exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access . The compound’s structure allows it to interact with various biological pathways, influencing cellular processes .

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

methyl 4-(2,5-dimethylpyrrol-1-yl)cyclopent-2-ene-1-carboxylate

InChI

InChI=1S/C13H17NO2/c1-9-4-5-10(2)14(9)12-7-6-11(8-12)13(15)16-3/h4-7,11-12H,8H2,1-3H3

InChI Key

UBNQRXPWESAWSF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1C2CC(C=C2)C(=O)OC)C

Origin of Product

United States

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